

Cross-referencing experimental vs. theoretical data for 4-Phenylcyclohexanone oxime

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Compound of Interest

Compound Name: 4-Phenylcyclohexanone oxime

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A Comprehensive Guide to the Experimental and Theoretical Analysis of 4-Phenylcyclohexanone Oxime

For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical compounds is fundamental. This guide provides a comparative framework for analyzing **4-Phenylcyclohexanone oxime**, a molecule of interest for its potential applications stemming from the versatile oxime functional group. While experimental data for this specific compound is not extensively available in public literature, this guide furnishes a robust methodology for its synthesis and characterization. We will cross-reference established experimental data for its precursor, 4-Phenylcyclohexanone, with the expected and theoretical data for the oxime derivative.

Data Presentation: A Comparative Overview

The following tables summarize the known experimental data for the starting material, 4-Phenylcyclohexanone, and present a template for the expected experimental and theoretical data for **4-Phenylcyclohexanone oxime**. This structure is designed to facilitate a clear comparison of key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties

Property	4-Phenylcyclohexanone (Experimental)	4-Phenylcyclohexanone Oxime (Expected/Theoretical)
Molecular Formula	C ₁₂ H ₁₄ O[1][2]	C ₁₂ H ₁₅ NO
Molecular Weight	174.24 g/mol [1][2]	189.26 g/mol
Appearance	White to off-white crystalline powder[1][2]	White to off-white crystalline solid
Melting Point	73-78 °C[2]	Expected to be higher than the ketone precursor due to hydrogen bonding capabilities.
Boiling Point	294 °C[2]	Not available
Solubility	Insoluble in water[2]	Expected to have low solubility in water.

Table 2: Spectroscopic Data Comparison

Spectroscopic Technique	4-Phenylcyclohexanone (Experimental)	4-Phenylcyclohexanone Oxime (Expected/Theoretical)
^1H NMR (CDCl_3 , ppm)	δ 7.1-7.4 (m, 5H, Ar-H), 2.8-3.1 (m, 1H, CH-Ph), 2.2-2.6 (m, 4H, $\text{CH}_2\text{-C=O}$), 1.8-2.2 (m, 4H, CH_2)[3][4]	Aromatic protons (Ar-H) in a similar region (δ 7.1-7.4). The cyclohexyl protons will show shifts influenced by the C=N-OH group. A broad singlet for the N-OH proton is expected (can be exchangeable with D_2O).
^{13}C NMR (CDCl_3 , ppm)	δ ~211 (C=O), ~145 (Ar C- ipso), ~128 (Ar CH), ~126 (Ar CH), ~45 (CH-Ph), ~41 ($\text{CH}_2\text{-C=O}$), ~34 (CH_2)[5]	The carbonyl signal (~211 ppm) will be replaced by a C=N signal in the range of δ 150-165. Other carbon shifts will be adjusted accordingly.
IR Spectroscopy (cm^{-1})	Strong C=O stretch around 1710 cm^{-1} [1][6]	Absence of the C=O stretch. Appearance of a C=N stretch (approx. $1620\text{-}1680\text{ cm}^{-1}$) and a broad O-H stretch (approx. $3100\text{-}3600\text{ cm}^{-1}$)[7].
Mass Spectrometry (m/z)	Molecular ion peak $[\text{M}]^+$ at 174[1]	Molecular ion peak $[\text{M}]^+$ at 189. Fragmentation patterns would show loss of -OH, and other characteristic fragments.

Experimental and Computational Protocols

Synthesis of 4-Phenylcyclohexanone Oxime

The synthesis of **4-Phenylcyclohexanone oxime** can be readily achieved through the condensation reaction of 4-Phenylcyclohexanone with hydroxylamine. This is a standard method for the preparation of oximes from ketones.[8][9]

Materials:

- 4-Phenylcyclohexanone
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium acetate (CH_3COONa) or another base like pyridine
- Ethanol or a similar polar solvent
- Water

Procedure:

- Dissolve 4-Phenylcyclohexanone in ethanol in a round-bottom flask.
- In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
- Add the hydroxylamine hydrochloride solution to the flask containing the ketone.
- The reaction mixture is typically heated under reflux for a period of 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, the mixture is cooled, and the product is often precipitated by the addition of water.
- The solid product is collected by vacuum filtration, washed with cold water, and dried.
- Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for purification.^[9]

Characterization Protocols

The synthesized **4-Phenylcyclohexanone oxime** should be characterized using standard spectroscopic and analytical techniques to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be recorded in a deuterated solvent like CDCl_3 or DMSO-d_6 .^[10]

- Infrared (IR) Spectroscopy: The IR spectrum should be obtained to identify the key functional groups, particularly the O-H and C=N stretches characteristic of an oxime.[11][12]
- Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and analyze its fragmentation pattern.
- Melting Point Analysis: The melting point of the purified product should be determined and can be used as an indicator of purity.

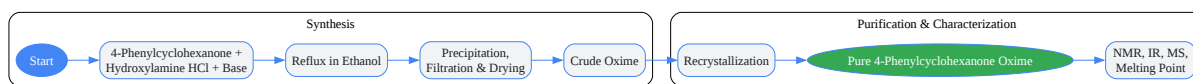
Computational Protocol for Theoretical Data Generation

To complement the experimental data, computational chemistry methods can be employed to predict the properties of **4-Phenylcyclohexanone oxime**. Density Functional Theory (DFT) is a suitable method for this purpose.[13]

- Structure Optimization: The 3D structure of **4-Phenylcyclohexanone oxime** will be built and optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).
- Frequency Calculations: Vibrational frequencies will be calculated to predict the IR spectrum and to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.
- NMR Chemical Shift Prediction: ^1H and ^{13}C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[13]
- Electronic Properties: Molecular properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to understand the molecule's reactivity.

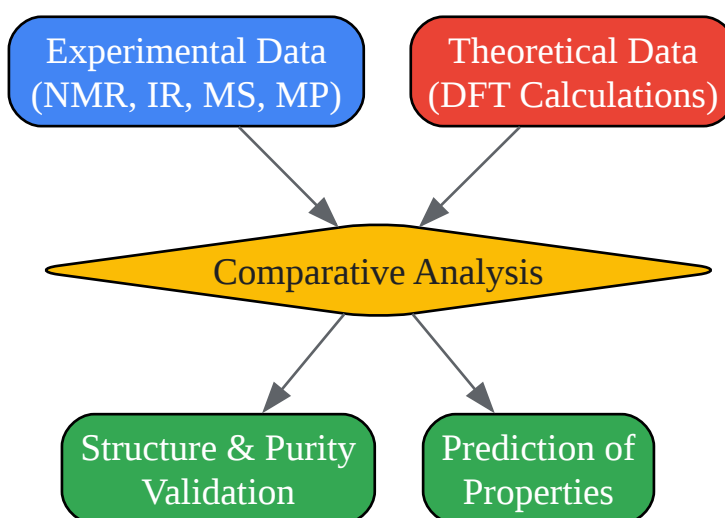
Visualizing Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of experimental and logical workflows.



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Caption: Experimental workflow for the synthesis and characterization of **4-Phenylcyclohexanone oxime**.



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Caption: Logical framework for comparing experimental and theoretical data.

Potential Biological Significance

Oxime-containing compounds are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.^[14] The introduction of an oxime group can significantly alter the biological properties of a parent molecule.^[15] Various oxime derivatives have been reported to possess anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.^{[14][15]} Specifically, some aryl-containing oximes have demonstrated notable antitumor activity.^[16] Given these precedents, **4-Phenylcyclohexanone oxime** represents a compound of interest for screening in various biological assays to explore its therapeutic

potential. The phenylcyclohexanone moiety itself is found in compounds investigated for the treatment of diseases like rheumatoid arthritis and atherosclerosis.[17] The combination of this core with the versatile oxime functional group makes **4-Phenylcyclohexanone oxime** a compelling candidate for further investigation in drug development programs.

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